

Keto-Enol Tautomerism in 2-Phenylcyclohexanone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Phenylcyclohexanone	
Cat. No.:	B152291	Get Quote

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Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of **2-phenylcyclohexanone**. While this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances, a detailed quantitative analysis of its tautomeric equilibrium is not extensively documented in publicly available literature.[1] This guide synthesizes established principles of keto-enol tautomerism, experimental methodologies, and data from analogous systems to provide a comprehensive framework for understanding and investigating the behavior of **2-phenylcyclohexanone**. The document covers the structural and electronic factors influencing the equilibrium, detailed protocols for experimental determination, and potential implications for drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group). This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The position of this equilibrium is influenced by a variety of factors, including the structure of the carbonyl compound, solvent polarity, temperature, and the presence of acid or base catalysts.[2] For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium.[3] However, structural



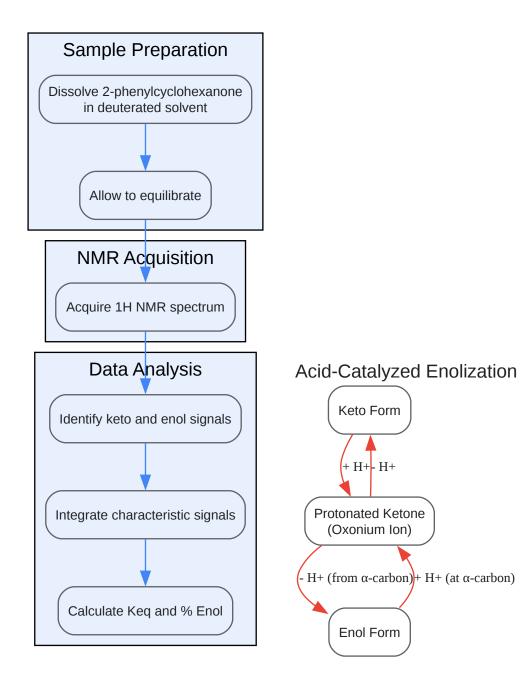
features such as conjugation or intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium towards the enol.[2][3]

2-Phenylcyclohexanone, an aromatic ketone, presents an interesting case for the study of keto-enol tautomerism.[1] The presence of a phenyl group at the α-position introduces both steric and electronic effects that can influence the stability of the keto and enol tautomers.[4] Understanding this equilibrium is crucial for predicting the reactivity of **2-phenylcyclohexanone** and for controlling the outcomes of reactions in which it is a precursor. [5]

The Tautomeric Equilibrium of 2-Phenylcyclohexanone

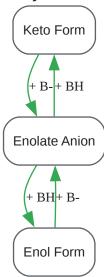
The keto-enol equilibrium for **2-phenylcyclohexanone** involves the interconversion between the ketone and two possible enol forms, as depicted below. The enol form where the double bond is conjugated with the phenyl ring (Enol 1) is expected to be significantly more stable than the alternative enol form.[3]







Base-Catalyzed Enolization



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